molecular formula C11H6FN3O2 B13955435 2-(2-Fluoro-phenyl)-5-isoxazol-5-yl-[1,3,4]oxadiazole CAS No. 1022091-48-0

2-(2-Fluoro-phenyl)-5-isoxazol-5-yl-[1,3,4]oxadiazole

Cat. No.: B13955435
CAS No.: 1022091-48-0
M. Wt: 231.18 g/mol
InChI Key: CMBQUXUTASICGB-UHFFFAOYSA-N
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Description

2-(2-Fluoro-phenyl)-5-isoxazol-5-yl-[1,3,4]oxadiazole is a heterocyclic compound that features both an isoxazole and an oxadiazole ring. These types of compounds are known for their diverse biological activities and are often explored for their potential in medicinal chemistry. The presence of the fluorine atom in the phenyl ring can significantly influence the compound’s chemical properties and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Fluoro-phenyl)-5-isoxazol-5-yl-[1,3,4]oxadiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-fluorobenzohydrazide with an appropriate isoxazole derivative under cyclization conditions. The reaction is often carried out in the presence of a dehydrating agent such as phosphorus oxychloride or thionyl chloride, which facilitates the formation of the oxadiazole ring .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to ensure consistent product quality and yield. The use of automated systems can also help in monitoring and controlling the reaction parameters to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

2-(2-Fluoro-phenyl)-5-isoxazol-5-yl-[1,3,4]oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atom in the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Mechanism of Action

The mechanism of action of 2-(2-Fluoro-phenyl)-5-isoxazol-5-yl-[1,3,4]oxadiazole involves its interaction with specific molecular targets. In the case of its anticancer activity, the compound is believed to inhibit key enzymes involved in cell proliferation, leading to apoptosis (programmed cell death) of cancer cells . The presence of the fluorine atom enhances its binding affinity to the target enzymes, thereby increasing its efficacy.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Fluoro-phenyl)-5-isoxazol-5-yl-[1,3,4]oxadiazole is unique due to the presence of both the isoxazole and oxadiazole rings in a single molecule, along with the fluorine atom in the phenyl ring. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.

Properties

CAS No.

1022091-48-0

Molecular Formula

C11H6FN3O2

Molecular Weight

231.18 g/mol

IUPAC Name

2-(2-fluorophenyl)-5-(1,2-oxazol-5-yl)-1,3,4-oxadiazole

InChI

InChI=1S/C11H6FN3O2/c12-8-4-2-1-3-7(8)10-14-15-11(16-10)9-5-6-13-17-9/h1-6H

InChI Key

CMBQUXUTASICGB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NN=C(O2)C3=CC=NO3)F

Origin of Product

United States

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